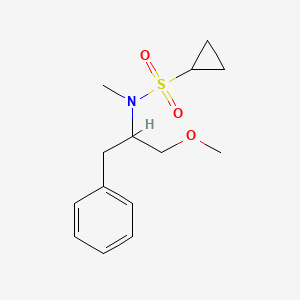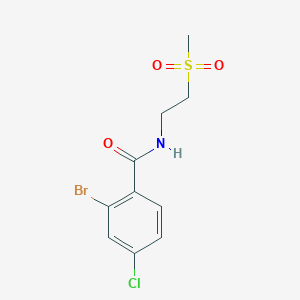
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide, also known as S-Methyl-PPS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide involves the inhibition of various enzymes and signaling pathways. N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide inhibits the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression. By inhibiting HDACs, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide induces apoptosis and inhibits cell proliferation. Additionally, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide inhibits the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor kappa B (NF-κB) signaling pathway. Furthermore, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide protects neurons from oxidative stress by activating the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide has several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Studies have shown that N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide protects neurons from oxidative stress and reduces the risk of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide in lab experiments include its high yield of up to 90% and its potential therapeutic applications in various scientific research fields. However, the limitations of using N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide include its high cost, limited availability, and potential toxicity at high doses.
将来の方向性
There are several future directions for the research on N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide. These include exploring its potential therapeutic applications in other scientific research fields, such as cardiovascular disease and metabolic disorders. Additionally, future research could focus on the development of novel analogs of N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide with improved efficacy and reduced toxicity. Furthermore, research could focus on the identification of biomarkers that can be used to predict the response of cancer cells to N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide treatment.
合成法
The synthesis of N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide involves the reaction between N-methylcyclopropanesulfonyl chloride and N-(1-methoxy-3-phenylpropan-2-yl)amine in the presence of a base such as triethylamine. The reaction yields N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide as a white solid with a high yield of up to 90%.
科学的研究の応用
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide has shown potential in various scientific research applications, including anticancer, anti-inflammatory, and neuroprotective effects. Studies have shown that N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide has been shown to protect neurons from oxidative stress and reduce the risk of neurodegenerative diseases.
特性
IUPAC Name |
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-15(19(16,17)14-8-9-14)13(11-18-2)10-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXDLEPZSKWDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)COC)S(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-5-methoxyaniline](/img/structure/B7633995.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7634003.png)
![3-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methylsulfinylmethyl]-1,2-oxazole](/img/structure/B7634007.png)

![5-[1-(4-Fluorophenyl)sulfonylethyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B7634014.png)
![N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7634016.png)
![6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one](/img/structure/B7634031.png)
![1-[[3-[(3-Chloro-2-fluorophenyl)methylamino]phenyl]methyl]piperidin-4-ol](/img/structure/B7634038.png)
![2-(4-hydroxyphenyl)-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7634042.png)
![2-(4-hydroxyphenyl)-N-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B7634046.png)
![2-[[Methyl-[6-(2-methylimidazol-1-yl)pyrazin-2-yl]amino]methyl]phenol](/img/structure/B7634064.png)

![6-Chloro-3'-[2-(oxolan-2-yl)ethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7634086.png)
![4-fluoro-3-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7634087.png)